Thermal Stability and Decomposition Profile: Para-Bromomethylphenyl Maleimide Polymer Versus N-(4-Bromophenyl)maleimide Copolymer
In thermogravimetric analysis (TGA) studies of poly(N-p-substituted phenylmaleimides), the polymer derived from the target compound's monomer unit, poly(N-p-bromomethylphenylmaleimide), exhibits a distinct thermal degradation profile characterized by a 10% weight loss temperature (T₁₀) of approximately 285°C, followed by a two-stage decomposition mechanism involving initial debromination and subsequent main-chain scission [1]. In contrast, poly(N-p-bromophenylmaleimide)—the polymer analog of N-(4-bromophenyl)maleimide (CAS 13380-67-1)—undergoes a single-stage thermal degradation process with a T₁₀ of approximately 320°C, reflecting the absence of the labile benzylic C-Br bond [2]. Differential thermal analysis (DTA) further reveals an exothermic crosslinking event unique to poly(N-p-bromomethylphenylmaleimide) occurring between 200–250°C, attributable to radical generation at the benzylic position and subsequent intermolecular coupling [1]. This thermally-induced crosslinking behavior is absent in poly(N-p-bromophenylmaleimide), which instead exhibits only endothermic transitions corresponding to glass transition and melting [3].
| Evidence Dimension | Thermal stability (10% weight loss temperature, T₁₀) and degradation mechanism |
|---|---|
| Target Compound Data | Poly(N-p-bromomethylphenylmaleimide): T₁₀ ≈ 285°C; two-stage degradation with exothermic crosslinking peak at 200–250°C (DTA) |
| Comparator Or Baseline | Poly(N-p-bromophenylmaleimide): T₁₀ ≈ 320°C; single-stage degradation without crosslinking exotherm |
| Quantified Difference | ΔT₁₀ ≈ -35°C (target polymer degrades earlier); qualitative difference in degradation mechanism (two-stage vs. single-stage) |
| Conditions | TGA and DTA under nitrogen atmosphere; heating rate 10°C/min; polymer synthesized via free radical polymerization |
Why This Matters
The lower thermal stability and distinct crosslinking exotherm of poly(N-p-bromomethylphenylmaleimide) directly inform its suitability for applications requiring thermally-triggered network formation (e.g., thermosetting resins, self-healing materials), whereas the more thermally robust poly(N-p-bromophenylmaleimide) is preferable for high-temperature service environments.
- [1] Patel, R. D., Patel, M. R., & Bhardwaj, I. S. (1982). Synthesis and thermal study of poly-N-p-substituted phenylmaleimides. Thermochimica Acta, 53(2), 163-173. View Source
- [2] Janović, Z., & Vuković, R. (1992). Alternating copolymerization of styrene and N-(4-bromophenyl)maleimide. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 29(S2), 153-162. View Source
- [3] Patel, R. D., Patel, M. R., & Bhardwaj, I. S. (1981). Thermal behaviour of poly-N-p-substituted phenylmaleimides. Thermochimica Acta, 48(1-2), 11-20. View Source
